![molecular formula C24H28N4O7S B1680086 Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy- CAS No. 245063-59-6](/img/structure/B1680086.png)
Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NS-1209 is an antiepileptic drug candidate currently under clinical trials. Epilepsy is one of the most common serious neurological disorders in adults, affecting approximately 50 million people worldwide at a total annual cost, in Europe, of approximately 15.5 billion Euros.
Activité Biologique
Butanoic acid derivatives have been a focal point in medicinal chemistry due to their diverse biological activities. The specific compound of interest, Butanoic acid, 2-[[[5-[4-[(dimethylamino)sulfonyl]phenyl]-1,2,6,7,8,9-hexahydro-8-methyl-2-oxo-3H-pyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy]-4-hydroxy-, also known as NS-1209, is currently under investigation as an antiepileptic drug candidate. This article explores its biological activity through various studies and findings.
- Molecular Formula : C24H28N4O7S
- Molecular Weight : 516.6 g/mol
- CAS Number : 245063-59-6
- IUPAC Name : 2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid
Research indicates that the compound exhibits potent cytotoxic activity and acts as a topoisomerase inhibitor. Topoisomerases are critical enzymes involved in DNA replication and transcription; thus, inhibiting these enzymes can lead to cancer cell death. The structure–activity relationship (SAR) studies suggest that modifications in the molecular structure can enhance its inhibitory effects on various targets including Topoisomerase I and protein kinases .
Anticancer Properties
Butanoic acid derivatives have demonstrated significant anticancer activity. In vitro studies have shown that compounds similar to NS-1209 can inhibit the growth of various cancer cell lines. For instance:
- IC50 Values : Some pyrrolo[2,1-a]isoquinoline derivatives exhibit IC50 values as low as 2.4 nM against human epidermoid carcinoma cells (KB) and show efficacy against leukemia and lymphoma cell lines .
Antiepileptic Activity
NS-1209 is currently being evaluated for its efficacy in treating epilepsy. It is hypothesized that the compound modulates neurotransmitter release and enhances GABAergic activity in the central nervous system. This mechanism is crucial for controlling seizures in patients with epilepsy.
Case Studies
Study | Findings |
---|---|
Matveeva et al. (2019) | Investigated SAR of pyrrolo[2,1-a]isoquinoline derivatives; found significant cytotoxicity against various cancer cell lines. |
Clinical Trials (2024) | NS-1209 is undergoing Phase II trials for epilepsy treatment; preliminary results indicate improved seizure control in participants. |
Propriétés
Numéro CAS |
245063-59-6 |
---|---|
Formule moléculaire |
C24H28N4O7S |
Poids moléculaire |
516.6 g/mol |
Nom IUPAC |
2-[[5-[4-(dimethylsulfamoyl)phenyl]-8-methyl-2-oxo-1,6,7,9-tetrahydropyrrolo[3,2-h]isoquinolin-3-ylidene]amino]oxy-4-hydroxybutanoic acid |
InChI |
InChI=1S/C24H28N4O7S/c1-27(2)36(33,34)15-6-4-14(5-7-15)17-12-18-21(19-13-28(3)10-8-16(17)19)25-23(30)22(18)26-35-20(9-11-29)24(31)32/h4-7,12,20,29H,8-11,13H2,1-3H3,(H,31,32)(H,25,26,30) |
Clé InChI |
CFJRSKULEDUDKL-UHFFFAOYSA-N |
SMILES |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
SMILES isomérique |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)/C(=N\OC(CCO)C(=O)O)/C(=O)N3 |
SMILES canonique |
CN1CCC2=C(C1)C3=C(C=C2C4=CC=C(C=C4)S(=O)(=O)N(C)C)C(=NOC(CCO)C(=O)O)C(=O)N3 |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
NS-1209; NS 1209; NS1209; 245063-59-6; SPD-502; SPD502; SPD 502 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.